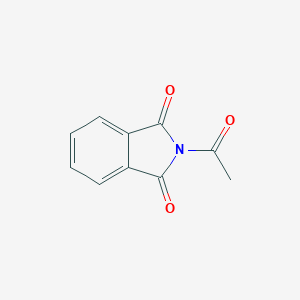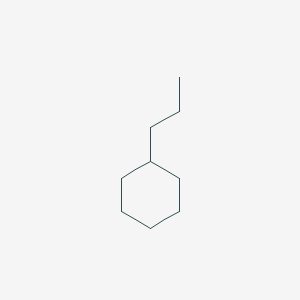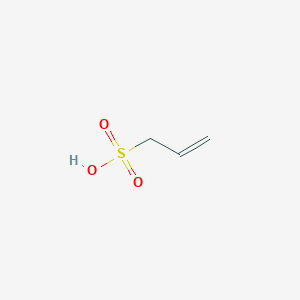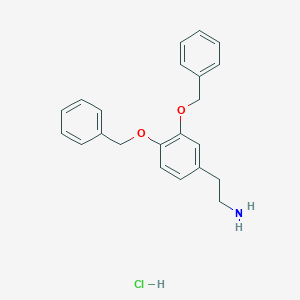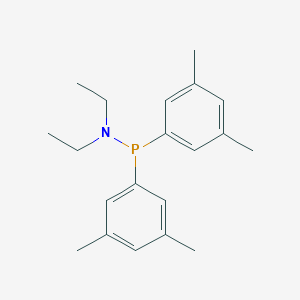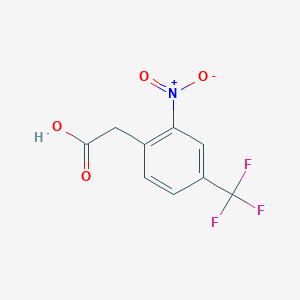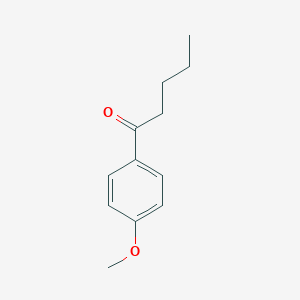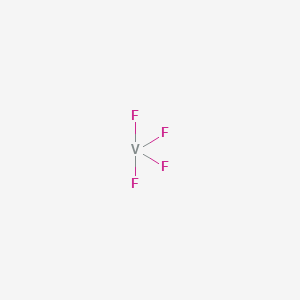
四氟化钒
描述
Vanadium(IV) fluoride, also known as vanadium tetrafluoride, is an inorganic compound of vanadium and fluorine . It is a paramagnetic yellow-brown solid that is very hygroscopic . Unlike the corresponding vanadium tetrachloride, the tetrafluoride is not volatile because it adopts a polymeric structure . It decomposes before melting .
Synthesis Analysis
Vanadium(IV) fluoride can be prepared by treating VCl4 with HF . The reaction is as follows: VCl4 + 4 HF → VF4 + 4 HCl . It was first prepared in this way .Molecular Structure Analysis
The structure of VF4 is related to that of SnF4 . Each vanadium center is octahedral, surrounded by six fluoride ligands . Four of the fluoride centers bridge to adjacent vanadium centers .Chemical Reactions Analysis
Vanadium(IV) fluoride decomposes at 325 °C, undergoing disproportionation to the tri- and pentafluorides . The reaction is as follows: 2 VF4 → VF3 + VF5 .Physical And Chemical Properties Analysis
Vanadium(IV) fluoride has a molar mass of 126.9351 g·mol−1 . It appears as a lime green powder, hygroscopic . It has a density of 3.15 g/cm3 at 20 °C . It decomposes at 325 °C . It is very soluble in water and soluble in acetone, acetic acid .科学研究应用
Catalysis
Vanadium and its compounds have been widely used in the field of catalysis .
Application Summary
Vanadium exhibits a wide range of oxidation states from -3 to +5 in inorganic compounds. In its higher oxidation states, it exhibits good Lewis acidity. Oxophilicity is also an important property. The existence of multiple oxidation states, which often can be easily interconverted, its oxophilicity and Lewis acid character, ready hydrolysis and polymerization confer to this metal a richer chemistry than that of many other elements .
Methods of Application
The methods of application in catalysis involve the use of vanadium compounds in various chemical reactions. The specific method of application would depend on the type of reaction being catalyzed .
Results or Outcomes
The use of vanadium in catalysis has led to more efficient chemical reactions. The specific results or outcomes would depend on the type of reaction being catalyzed .
Toxicology Studies
Tetravalent (V IV) and pentavalent (V V) forms of vanadium were selected for testing by the National Toxicology Program via drinking water exposure due to potential human exposure .
Application Summary
In toxicology studies, different forms of vanadium are used to understand their potential impact on human health .
Methods of Application
The methods of application in toxicology studies involve the use of aqueous formulations of vanadium in drinking water. The specific method of application would depend on the type of toxicology study being conducted .
Results or Outcomes
The use of vanadium in toxicology studies has led to a better understanding of its potential impact on human health .
Flavonoid Metal Complexes
Vanadium can form complexes with flavonoids, which are widely occurring polyphenol compounds of plant origin .
Application Summary
These metal complexes of flavonoids have many interesting properties: they are colored, often fluorescent, anti- or pro-oxidant, antimicrobial, antiproliferative and biologically active in many other ways .
Methods of Application
The methods of application involve the coordination of metal ions with flavonoids due to the presence of carbonyl and hydroxyl groups .
Results or Outcomes
The results or outcomes of these applications are diverse, ranging from antioxidant properties, enzyme-mimicking behavior, therapeutic potential, to use in chemical analysis .
Therapeutic Applications
Vanadium complexes have shown considerable medical potential .
Application Summary
Vanadium complexes are potential candidates for therapeutic applications. They have been studied for their anti-diabetic, anti-bacterial, anti-viral, cardiovascular, anticancer, anti-oxidant properties, and as alkaline phosphatase (ALP) inhibitors .
Methods of Application
The methods of application in therapeutic applications involve the synthesis of novel vanadium compounds/organic polyoxovanadate (POV) having versatile therapeutic potential, better absorbance and specific intra-/intercellular biomolecular interaction with various cell signaling pathways .
Results or Outcomes
The use of vanadium in therapeutic applications has led to the development of potential drugs with therapeutic properties. The specific results or outcomes would depend on the type of therapeutic application .
Sensors and Actuators
Vanadium compounds have been used in the development of sensors and actuators .
Application Summary
Vanadium compounds, due to their unique properties, can be used in the fabrication of sensors and actuators. These devices can detect or measure physical properties and respond to it .
Methods of Application
The methods of application involve the use of vanadium compounds in the fabrication process of sensors and actuators. The specific method of application would depend on the type of sensor or actuator being developed .
Results or Outcomes
The use of vanadium in sensors and actuators has led to the development of devices with improved performance. The specific results or outcomes would depend on the type of sensor or actuator being developed .
Energy Harvesting Applications
Vanadium compounds have been used in energy harvesting applications .
Application Summary
Vanadium compounds, due to their unique properties, can be used in the development of devices for energy harvesting. These devices can convert energy from various sources into electrical energy .
Methods of Application
The methods of application involve the use of vanadium compounds in the fabrication process of energy harvesting devices. The specific method of application would depend on the type of energy harvesting device being developed .
Results or Outcomes
The use of vanadium in energy harvesting applications has led to the development of devices with improved energy conversion efficiency. The specific results or outcomes would depend on the type of energy harvesting device being developed .
安全和危害
未来方向
Vanadium compounds have been primarily investigated as potential therapeutic agents for various major health issues, including cancer, atherosclerosis, and diabetes . The translation of vanadium-based compounds into clinical trials and ultimately into disease treatments remains hampered by the absence of a basic pharmacological and metabolic comprehension of such compounds . Therefore, future research directions may focus on gaining a deeper understanding of the pharmacological and metabolic properties of vanadium compounds .
属性
IUPAC Name |
tetrafluorovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWLHYPUICYOLE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[V](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VF4, F4V | |
| Record name | Vanadium(IV) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.9351 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorovanadium | |
CAS RN |
10049-16-8 | |
| Record name | Vanadium fluoride (VF4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium tetrafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



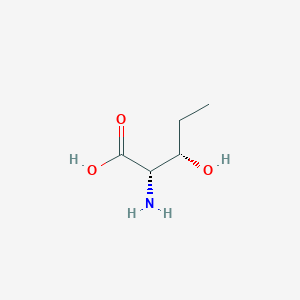
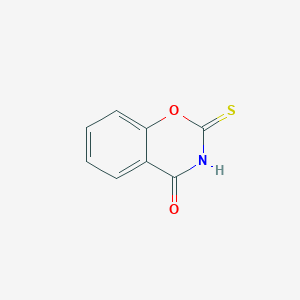
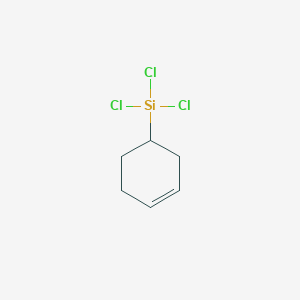
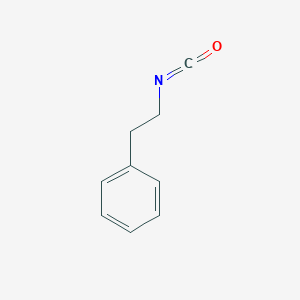
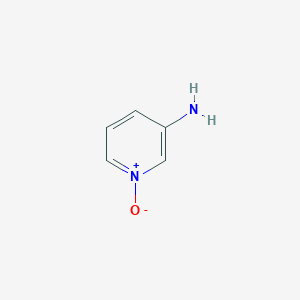
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
